2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-11-4-7-15(13(18)8-11)23-10-17(20)19-14-6-5-12(21-2)9-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOSDEARSVKNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:
Preparation of 2-bromo-4-methylphenol: This can be achieved by bromination of 4-methylphenol using bromine in the presence of a suitable catalyst.
Formation of 2-(2-bromo-4-methylphenoxy)acetic acid: The 2-bromo-4-methylphenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid.
Amidation: The 2-(2-bromo-4-methylphenoxy)acetic acid is then reacted with 2,4-dimethoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy and phenyl groups can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Hydrolysis: Formation of 2-(2-bromo-4-methylphenoxy)acetic acid and 2,4-dimethoxyaniline.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Ring
Key Observations :
Variations in Acetamide Substituents
Key Observations :
- Methoxy vs. Methyl : 2,4-Dimethoxyphenyl (target) improves solubility over 2,4-dimethylphenyl (), critical for bioavailability .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The dimethoxyphenyl group in the target compound marginally improves aqueous solubility compared to dimethylphenyl analogs.
Biological Activity
2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic compound that has garnered attention in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18BrNO4
- Molecular Weight : 365.18 g/mol
- CAS Number : 301693-85-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or proteins involved in cellular processes. This compound may affect pathways related to cell proliferation and apoptosis, making it a candidate for further pharmacological studies.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell growth. For example, similar compounds have shown significant cytotoxic effects against colon carcinoma cell lines, indicating potential applications in cancer therapy .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to disease progression. Its structural characteristics allow it to bind effectively to enzyme active sites, disrupting normal function.
Antitumor Efficacy
A study focusing on related compounds demonstrated that structural modifications significantly influenced their cytotoxicity against various cancer cell lines. Compounds with similar phenoxy and acetamide groups showed IC50 values in the low micromolar range, suggesting that this compound could exhibit comparable efficacy .
Enzyme Interaction Studies
In vitro assays have been conducted to evaluate the enzyme inhibition potential of this compound. Results indicated that it could inhibit enzymes involved in metabolic pathways associated with cancer cell survival. The binding affinity and inhibition constants were measured using standard biochemical techniques.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals unique aspects of its biological activity:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-(2-Bromo-4-methylphenoxy)-N-(2-methylphenyl)acetamide | Similar | Moderate Antitumor | 15.6 |
| 2-(2-Bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide | Similar | High Antitumor | 8.3 |
| This compound | Target Compound | Potential Antitumor | TBD |
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling 2-bromo-4-methylphenol with N-(2,4-dimethoxyphenyl)acetamide via a nucleophilic substitution or Mitsunobu reaction. Key steps include:
- Activation of the phenolic oxygen using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
- Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% EA) ensures separation of unreacted starting materials . Yield optimization requires monitoring reaction progress via TLC and adjusting equivalents of coupling reagents (e.g., 1.2–1.5 equivalents of bromo-phenol derivative) .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Verify substituent positions (e.g., bromo and methoxy groups) and acetamide linkage. Key signals include aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.3–3.8 ppm) .
- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .
- Elemental Analysis : Confirm molecular formula (C₁₈H₁₉BrNO₄) with <0.4% deviation from theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products like dehalogenation or ether cleavage?
- Solvent selection : Use anhydrous DMF or THF to avoid hydrolysis of the bromo group .
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) may reduce undesired dehalogenation in coupling reactions .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of methoxy groups .
- Byproduct analysis : Employ LC-MS to identify side products (e.g., diaryl ethers) and adjust stoichiometry .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in enzyme inhibition studies)?
Discrepancies often arise from assay conditions or compound stability:
- Assay validation : Compare results across multiple platforms (e.g., fluorescence vs. radiometric assays for kinase inhibition) .
- Stability testing : Assess compound integrity in buffer solutions (pH 7.4, 37°C) over 24 hours using HPLC .
- Structural analogs : Perform SAR studies by modifying the bromo or methoxy groups to isolate bioactive motifs .
Q. What computational approaches are suitable for predicting this compound’s binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or cytochrome P450). Focus on halogen bonding between bromine and protein backbone carbonyls .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects of substituents on binding affinity .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in explicit solvent .
Q. How can researchers design in vivo studies to evaluate pharmacokinetic properties while addressing metabolic instability?
- Prodrug strategies : Modify the acetamide group to ester prodrugs for enhanced oral bioavailability .
- Metabolite profiling : Use LC-MS/MS to identify Phase I/II metabolites in liver microsomes .
- Dosing regimen : Start with 10 mg/kg (IV) in rodent models, monitoring plasma half-life and tissue distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
